molecular formula C18H17N3 B6445039 2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-4-carbonitrile CAS No. 2640974-73-6

2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-4-carbonitrile

Cat. No. B6445039
CAS RN: 2640974-73-6
M. Wt: 275.3 g/mol
InChI Key: FAJZTBPENTZFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-4-carbonitrile” is a chemical compound . It is related to a series of melanin concentrating hormone receptor 1 (MCHr1) antagonists . These compounds have been the starting point for a drug discovery program .


Synthesis Analysis

The synthesis of azaspiro[3.3]heptanes, which are part of the structure of the compound, has been described in the literature . The preparation of these versatile azaspiro[3.3]heptanes carrying multiple exit vectors is disclosed .

properties

IUPAC Name

2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c19-11-14-6-7-20-17(8-14)21-12-18(13-21)9-16(10-18)15-4-2-1-3-5-15/h1-8,16H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJZTBPENTZFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=NC=CC(=C3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.